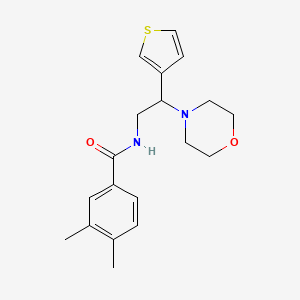
3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene derivatives are known to have various therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiophene ring, and a morpholino group. The exact structure would need to be determined through spectral analysis or similar methods .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide and thiophene groups, as well as the morpholino group. The exact reactions it can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, factors such as polarity, solubility, melting point, and boiling point would be considered .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study focused on the synthesis and characterization of thioamides and derivatives, exploring their trypanocidal activity and toxicity. Although the specific compound was not mentioned, similar compounds were synthesized and characterized, providing a foundation for understanding the chemical and biological properties of related molecules (Agnimonhan et al., 2012).
Chemical Reactions and Synthesis
- Research on the reactions of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazol-2(3H)-thione offers insights into the chemical behavior of similar compounds, suggesting potential pathways for synthesizing related molecules (Ametamey & Heimgartner, 1990).
Advanced Material Applications
- A study on the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, including discussions on intermediates crucial for the synthesis of related compounds, might provide insights into methodologies applicable to the compound of interest (Petrov et al., 2015).
Polymer Science
- Research involving the selective quaternization of 2-(Dimethylamino)ethyl Methacrylate residues in diblock copolymers highlights advanced applications in polymer science that could relate to the functionalization or modification of similar compounds (Bütün et al., 2001).
Crystal Structure Analysis
- The crystal structure of a related compound was analyzed to understand the molecular interactions and stability, which could be relevant for studying the physical properties of "3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide" (Sharma et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-3-4-16(11-15(14)2)19(22)20-12-18(17-5-10-24-13-17)21-6-8-23-9-7-21/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLWYKHOTLFTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765904.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)
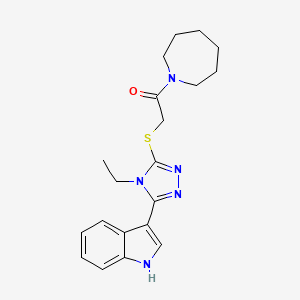
![N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2765910.png)
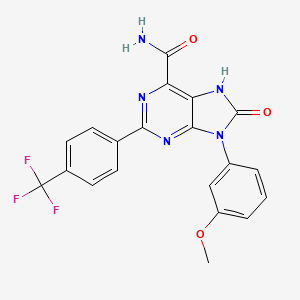
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2765915.png)
![N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765916.png)
![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2765919.png)
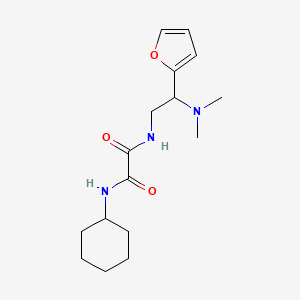
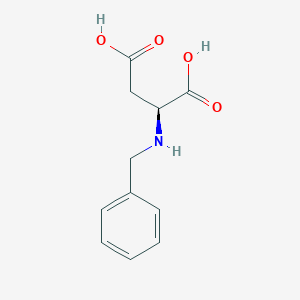
![2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2765925.png)
